4-Fluorogramine

Physicochemical Characterization Crystallinity Purity Assessment

Researchers pursuing regioselective indole C-H functionalization face unpredictable C4 reactivity, complicating SAR studies. 4-Fluorogramine (CAS 101909-46-0) resolves this with a pre-installed C4-fluoro substituent that blocks this site, directing metal-catalyzed activation exclusively to C2 or C7. • Enables unambiguous regiochemical outcome validation in C-H functionalization methodology. • Direct precursor to 4-fluorotryptamine analogs for CNS GPCR-targeted library synthesis, avoiding late-stage fluorination. • Distinct pKa (16.40) and LogP (2.37) vs. 5-/6-fluoro regioisomers support chromatographic method development. Supplied with full analytical documentation.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 101909-46-0
Cat. No. B034803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorogramine
CAS101909-46-0
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C(=CC=C2)F
InChIInChI=1S/C11H13FN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3
InChIKeyGPYAFVBWLYCAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorogramine (CAS 101909-46-0): Technical Profile and Procurement Baseline


4-Fluorogramine (CAS 101909-46-0) is a C4-fluorinated derivative of the indole alkaloid gramine, with the IUPAC name 1-(4-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine and molecular formula C₁₁H₁₃FN₂ . The compound belongs to the aminoalkylindole class and features a dimethylaminomethyl substituent at the indole 3-position and a fluorine atom at the 4-position [1]. Its molecular weight is 192.23–192.24 g/mol, and commercially available material typically has a purity specification of 95–96% .

Why 4-Fluorogramine Cannot Be Generically Substituted with Unsubstituted Gramine or Other Fluoro-Regioisomers


Fluorinated gramine derivatives exhibit position-dependent physicochemical properties that preclude interchangeable use in synthetic workflows or structure–activity relationship (SAR) studies. The substitution of a hydrogen atom with fluorine at the indole C4 position alters the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the scaffold relative to the unsubstituted parent gramine (CAS 87-52-5) and to other regioisomers such as 5-fluorogramine (CAS 343-90-8) or 6-fluorogramine (CAS 343-93-1) [1]. Empirical melting point data confirm that 4-fluorogramine (136–137 °C) crystallizes at a different temperature range than gramine (131–139 °C), reflecting altered solid-state packing and purification behavior . Furthermore, predicted pKa differences indicate that the 4-fluoro substitution modulates the basicity of the dimethylamino group relative to both the unsubstituted parent and the 5-fluoro isomer, which may affect salt formation, extraction efficiency, and chromatographic retention . In synthetic applications requiring regioselective C–H functionalization, the presence and position of fluorine are critical—mechanistic studies on Ru-catalyzed silylation of gramines have demonstrated unusual activation of the indole C4–H bond [2], and a pre-installed fluorine at the 4-position fundamentally alters the reactivity landscape for subsequent derivatization.

Quantitative Differentiation Evidence for 4-Fluorogramine (CAS 101909-46-0) Against Key Comparators


Melting Point Comparison: 4-Fluorogramine vs. Unsubstituted Gramine

4-Fluorogramine exhibits a distinct melting point range of 136–137 °C (measured in methanol) , which differs from the melting point of unsubstituted gramine. Gramine is reported with a melting point of 131–139 °C (multiple sources report 138–139 °C as the canonical range, though commercial specifications vary from 131–134 °C to 131–139 °C) [1]. The 4-fluoro substitution produces a narrower and more precisely defined melting range, indicative of a different crystalline packing arrangement.

Physicochemical Characterization Crystallinity Purity Assessment

Basicity (pKa) Differentiation: 4-Fluorogramine vs. 5-Fluorogramine

The predicted pKa of 4-fluorogramine is 16.40 ± 0.30 , whereas the predicted pKa of 5-fluorogramine is 16.34 ± 0.30 . This difference, while modest in absolute terms, reflects the distinct electronic influence of fluorine substitution at the 4-position versus the 5-position on the indole scaffold. The position of fluorine alters the inductive effect transmitted to the dimethylamino group at the 3-position, resulting in measurable differences in proton affinity.

Ionization Constant Acid-Base Chemistry Chromatographic Method Development

Predicted LogP Differentiation: 4-Fluorogramine vs. Gramine and 5-Fluorogramine

The predicted LogP (octanol-water partition coefficient) of 4-fluorogramine is 2.37 . In contrast, unsubstituted gramine has a predicted LogP of 2.04 , and 5-fluorogramine has a predicted LogP of 2.31 . The fluorine atom at the 4-position increases lipophilicity relative to unsubstituted gramine (ΔLogP ≈ +0.33), while the magnitude and direction of this change depend on the fluorine substitution position.

Lipophilicity Partition Coefficient ADME Properties

Regioselective Synthetic Utility: C4-Fluorine as a Blocking/Modulating Group

Mechanistic studies on the Ru-catalyzed C–H silylation of gramines have revealed an unusual activation of the indole C4–H bond by an electron-rich metal catalyst [1]. This finding establishes that the C4 position is a site of intrinsic reactivity in unsubstituted gramines. In 4-fluorogramine, this C4 position is pre-occupied by a fluorine atom, fundamentally altering the regiochemical outcome of C–H functionalization reactions. The fluorine serves as a blocking group that prevents C4 silylation and directs reactivity to alternative positions, or alternatively can be exploited as a leaving group or as a handle for further nucleophilic aromatic substitution under appropriate conditions.

C-H Functionalization Regioselective Synthesis Directing Group Chemistry

Comparative Density and Boiling Point Data: 4-Fluorogramine vs. Gramine

4-Fluorogramine exhibits a predicted density of 1.181 ± 0.06 g/cm³ , which is higher than the density of unsubstituted gramine (1.1 ± 0.1 g/cm³) . The predicted boiling point of 4-fluorogramine is 297.7 ± 25.0 °C at 760 mmHg , whereas gramine has a predicted boiling point of approximately 293.9 ± 15.0 °C at 760 mmHg . These differences are consistent with the increased molecular mass and altered intermolecular interactions introduced by fluorine substitution.

Physical Properties Density Volatility

Recommended Application Scenarios for 4-Fluorogramine (CAS 101909-46-0) Based on Evidence Profile


Synthesis of 4-Fluorotryptamine Derivatives via Gramine Alkylation

4-Fluorogramine serves as a key precursor for the preparation of N,N-dialkylated 4-fluorotryptamines, leveraging the well-established reactivity of the gramine scaffold as a latent electrophile at the 3-methylene position [1]. The pre-installed 4-fluoro substituent is retained through alkylation steps, providing access to fluorinated tryptamine analogs that are of interest in medicinal chemistry programs targeting serotonergic and other GPCR pathways. Compared to starting from unsubstituted gramine followed by late-stage fluorination, using 4-fluorogramine avoids the need for harsh fluorination conditions and eliminates regioselectivity challenges [1].

Regioselective C–H Functionalization with C4 Blocked for Directed Derivatization

Based on mechanistic insights into Ru-catalyzed C–H silylation of gramines, the C4 position of the indole ring is intrinsically susceptible to metal-catalyzed activation [2]. 4-Fluorogramine, with fluorine occupying this reactive site, provides a defined regiochemical landscape for C–H functionalization studies: reactions that would otherwise occur competitively at C4 are directed exclusively to alternative positions (e.g., C2 or C7). This makes 4-fluorogramine a valuable substrate for developing and validating new C–H functionalization methodologies where precise regiocontrol is required [2].

Fluorinated Building Block for CNS-Targeted Medicinal Chemistry Libraries

Fluorination of the indole scaffold is a recognized strategy for modulating metabolic stability, lipophilicity, and target engagement in central nervous system (CNS) drug discovery [3]. The predicted LogP of 4-fluorogramine (2.37) is elevated relative to unsubstituted gramine (2.04), potentially improving blood–brain barrier permeability in derived compounds . Additionally, the presence of fluorine enables metabolic blocking at the C4 position, which may reduce oxidative metabolism at this site in downstream tryptamine analogs [3]. For SAR studies exploring the effects of fluorine substitution position on CNS target activity, 4-fluorogramine provides the specific 4-fluoro regioisomer scaffold for library synthesis.

Analytical Reference Standard for Regioisomer Identification and Purity Method Development

The distinct physicochemical properties of 4-fluorogramine relative to its 5-fluoro and 6-fluoro regioisomers—specifically differences in predicted pKa (16.40 vs. 16.34 for 5-fluoro) and LogP (2.37 vs. 2.31 for 5-fluoro) —make it suitable as a reference standard for developing chromatographic methods capable of resolving fluorogramine regioisomers. In synthetic workflows where regioisomeric purity is critical, 4-fluorogramine can serve as an authentic standard for HPLC or GC method qualification and for verifying the identity of synthesized material against procurement specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorogramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.